REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][C:3]2([CH2:10][CH:9]3[CH2:11][CH2:12][N:6]2[CH2:7][CH2:8]3)[CH2:2]1.N1CCC2(CC3CN2CC3)C1.N12CCC(CC1)CC2C(OCC)=[O:33].N12CC(CC1)CC2C(OCC)=O.BrCC1CCOCC1.C([N-]C(C)C)(C)C.[Li+].[N+](C=C)([O-])=O>[Ni]>[NH:1]1[CH2:5][CH2:4][C:3]2([CH2:10][CH:9]3[CH2:8][CH2:7][N:6]2[CH2:12][CH2:11]3)[C:2]1=[O:33] |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
Formula 2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CC2(CC1)N1CCC(C2)CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CC2(CC1)N1CCC(C2)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12C(CC(CC1)CC2)C(=O)OCC
|
Name
|
(4-bromomethyl)tetrahydropyran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12C(CC(CC1)C2)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12C(CC(CC1)CC2)C(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(C2(CC1)N1CCC(C2)CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |